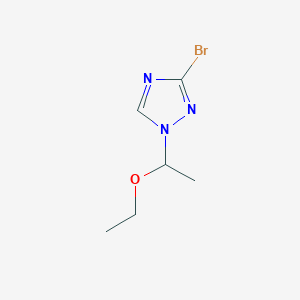
3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole
Descripción general
Descripción
3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromo group and an ethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole typically involves the reaction of 1-ethoxyethyl-1H-1,2,4-triazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-(1-ethoxyethyl)-1H-1,2,4-triazole derivatives with various functional groups.
Oxidation: Formation of 1-(1-ethoxyethyl)-1H-1,2,4-triazole-3-carboxylic acid or aldehyde derivatives.
Reduction: Formation of 1-(1-ethoxyethyl)-1,2-dihydro-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is utilized in the development of advanced materials such as polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromo group can enhance the compound’s reactivity and binding affinity, while the triazole ring can provide stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole
- 3-Bromo-1-(1-ethoxyethyl)-1H-imidazole
- 3-Bromo-1-(1-ethoxyethyl)-1H-tetrazole
Uniqueness
3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-bromo-1-(1-ethoxyethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-3-11-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCADQVVROTXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


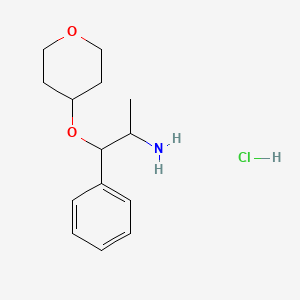
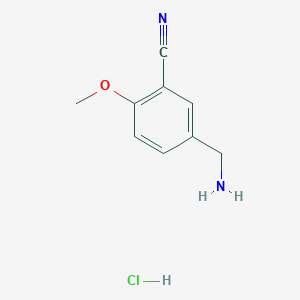
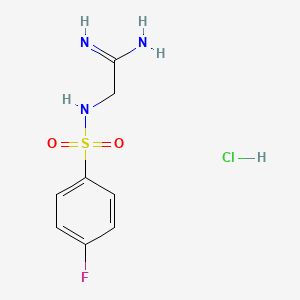
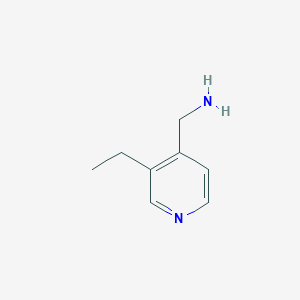
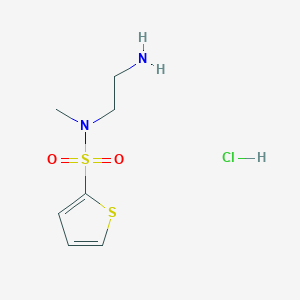
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
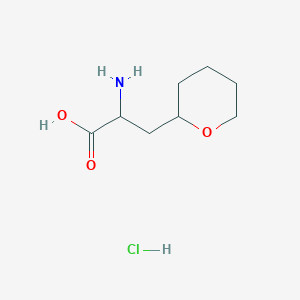
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
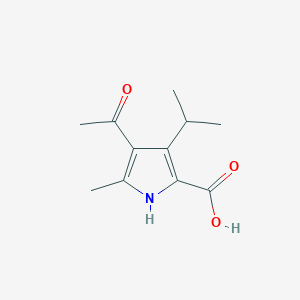
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
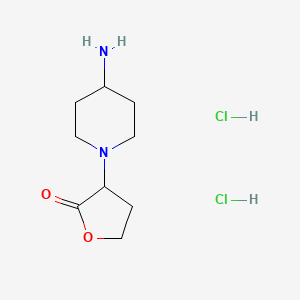
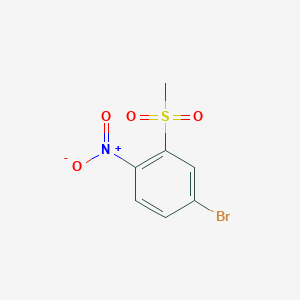
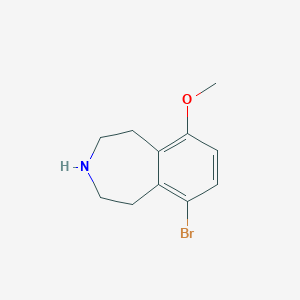
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
